molecular formula C14H7ClF2N2S B2867263 5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole CAS No. 2094962-65-7

5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole

Cat. No.: B2867263
CAS No.: 2094962-65-7
M. Wt: 308.73
InChI Key: VLNZMEXGTUGNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole” is a complex organic molecule that contains a benzothiazole ring, a pyridine ring, and a vinyl group . Benzothiazoles are aromatic heterocyclic compounds with a benzene ring fused to a thiazole ring. Pyridines are six-membered rings with one nitrogen atom, and vinyl groups contain a carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyridine rings, the vinyl group, and the chloro and fluoro substituents . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole and pyridine rings, the vinyl group, and the chloro and fluoro substituents . The electron-withdrawing nature of the chloro and fluoro groups could make the compound more reactive towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure . The presence of the chloro and fluoro substituents could influence these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzothiazoles and pyridines are often used in medicinal chemistry and could interact with biological targets in various ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, properties, and potential applications . It could also be interesting to study its interactions with various biological targets .

Properties

IUPAC Name

5-chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2S/c15-9-2-3-12-11(6-9)19-14(20-12)4-1-8-5-13(17)18-7-10(8)16/h1-7H/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNZMEXGTUGNEW-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C=CC3=CC(=NC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(S2)/C=C/C3=CC(=NC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.